

Technical Assessment & Sourcing Guide: tert-Butyl Propylcarbamate

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Compound of Interest

Compound Name: *tert-Butyl propylcarbamate*

CAS No.: 105678-25-9

Cat. No.: B022193

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CAS 105678-25-9 | N-Boc-propylamine[1]

Part 1: Executive Summary & Chemical Identity

tert-Butyl propylcarbamate (commonly referred to as N-Boc-propylamine) is a fundamental aliphatic building block used to introduce a protected propylamino moiety into complex pharmaceutical intermediates.[1] Unlike its unstable parent carbamic acid, this ester is chemically robust, allowing for the orthogonal protection of amines during multi-step synthesis (e.g., peptide coupling, alkylation).[1]

This guide provides a critical analysis of the "Make vs. Buy" decision matrix, detailed synthesis protocols for internal production, and a validated list of commercial suppliers for research-grade procurement.

Chemical Profile

Parameter	Technical Specification
IUPAC Name	tert-Butyl propylcarbamate
Common Names	N-Boc-propylamine; (Propyl)carbamic acid tert-butyl ester
CAS Number	105678-25-9
Molecular Formula	C ₈ H ₁₇ NO ₂
Molecular Weight	159.23 g/mol
Physical State	Colorless oil or low-melting solid
Solubility	Soluble in DCM, EtOAc, MeOH; Insoluble in water
Stability	Stable at room temperature; acid-labile (deprotection)

Part 2: Sourcing Landscape & Price Analysis

For routine research applications, the decision to purchase versus synthesize depends heavily on the required scale.^[1] While commercially available, the markup on this simple intermediate is significant compared to the raw material costs of propylamine and di-tert-butyl dicarbonate (Boc₂O).^[1]

Commercial Suppliers (Verified)

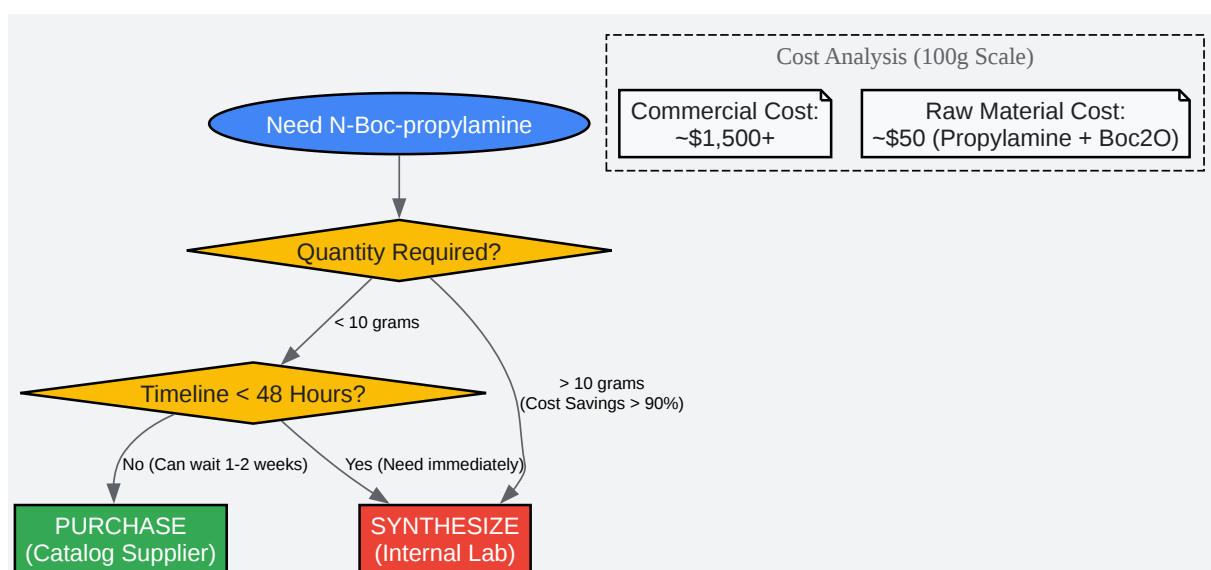
The following suppliers list CAS 105678-25-9 with purity >97%.^{[1][2][3]}

Supplier	Catalog/SKU	Pack Size	Estimated Price (USD)*	Lead Time
Sigma-Aldrich	Custom/Inquire	1 g - 5 g	\$150 - \$250	2-4 Weeks
BLD Pharm	BD12345 (Ref)	5 g	\$85 - \$120	Stock (CN/US)
Arctom Sci	ATA-AB22355	1 g	\$60 - \$90	1-2 Weeks
Enamine	Custom	10 g	Inquire	4 Weeks

*Prices are estimates based on Q3 2025 catalog data for research-grade reagents and fluctuate based on bulk availability.[1]

Decision Matrix: Make vs. Buy

The following logic diagram aids in determining the most resource-efficient acquisition strategy.



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Figure 1: Strategic decision tree for sourcing N-Boc-propylamine. For scales >10g, internal synthesis is strongly recommended due to the high markup on the commercial product.[1]

Part 3: Technical Synthesis & Production Guide

If the decision is made to synthesize, the following protocol provides a high-yield (>95%), green chemistry approach that requires no column chromatography.

Reaction Mechanism

The synthesis proceeds via nucleophilic attack of the primary amine (propylamine) on the carbonyl carbon of di-tert-butyl dicarbonate (Boc_2O), followed by the elimination of tert-butanol and CO_2 .^[1]

Reaction Scheme: $\text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 + (\text{Boc})_2\text{O} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{NH-Boc} + \text{t-BuOH} + \text{CO}_2$ ^[1]

Experimental Protocol

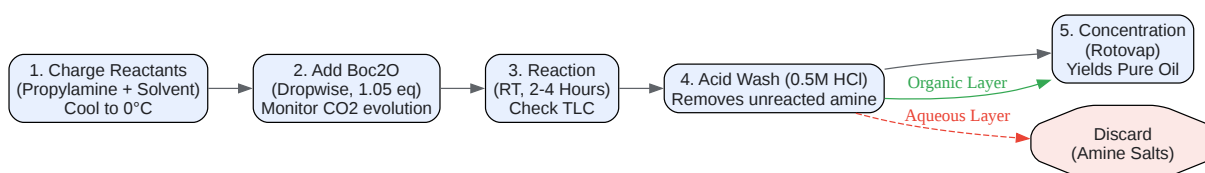
Scale: 50 mmol (approx. 8.0 g theoretical yield) Safety: Propylamine is volatile and corrosive.^[1] Boc_2O is toxic if inhaled.^[1] Perform all operations in a fume hood.

- Preparation:
 - Charge a 250 mL round-bottom flask with Propylamine (2.95 g, 50 mmol, 1.0 equiv).^[1]
 - Add Dichloromethane (DCM) (50 mL) or Tetrahydrofuran (THF) (50 mL).^[1]
 - Cool the solution to 0°C using an ice bath.
- Addition:
 - Dissolve Di-tert-butyl dicarbonate (Boc_2O) (11.45 g, 52.5 mmol, 1.05 equiv) in a minimal amount of solvent (10 mL).^[1]
 - Add the Boc_2O solution dropwise to the amine solution over 15–20 minutes.^[1] Note: Gas evolution (CO_2) will occur.^[1]
- Reaction:
 - Allow the mixture to warm to room temperature (25°C).
 - Stir for 2–4 hours. Monitor by TLC (Stain: Ninhydrin; Product is UV inactive but stains faint yellow/white, SM amine stains red/purple).^[1]
- Work-up (Self-Validating Step):
 - Acid Wash: Wash the organic layer with 0.5 M HCl (2 x 30 mL) to remove any unreacted propylamine.^[1] (The product is a carbamate and stable to dilute acid washes for short

durations).[1]

- Base Wash: Wash with saturated NaHCO_3 (30 mL) to remove any Boc-acid byproducts.[1]
- Dry: Dry over anhydrous MgSO_4 , filter, and concentrate in vacuo.
- Purification:
 - The resulting oil is typically >98% pure.[1] If necessary, distill under reduced pressure or pass through a short plug of silica gel (Hexanes/EtOAc 9:1).[1]

Synthesis Workflow Diagram



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Figure 2: Step-by-step synthesis workflow for N-Boc-propylamine ensuring high purity without chromatography.

Part 4: Quality Control & Validation

To ensure the integrity of the purchased or synthesized material, the following analytical parameters should be verified.

Analytical Specifications

Test	Acceptance Criteria
Appearance	Colorless to pale yellow oil or low-melting solid
¹ H NMR (CDCl ₃)	δ 1.44 (s, 9H, t-Bu), δ 3.05 (q, 2H, N-CH ₂), δ 1.48 (m, 2H, -CH ₂ -), δ 0.90 (t, 3H, -CH ₃), δ 4.5-5.0 (br s, 1H, NH)
Purity (GC/LC)	≥ 97.0%
Identity (IR)	C=O stretch at ~1690-1700 cm ⁻¹ (Carbamate)

Stability & Handling

- Storage: Store at 2–8°C for long-term stability. Stable at room temperature for weeks.
- Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1] Use standard PPE (gloves, goggles).[1]
- Incompatibility: Avoid strong acids (TFA, HCl) which will remove the Boc group, regenerating the volatile propylamine.[1]

References

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